{1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol {1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol
Brand Name: Vulcanchem
CAS No.: 615279-83-9
VCID: VC0352180
InChI: InChI=1S/C17H17ClN2O2/c18-13-6-8-14(9-7-13)22-11-3-10-20-16-5-2-1-4-15(16)19-17(20)12-21/h1-2,4-9,21H,3,10-12H2
SMILES: C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Cl)CO
Molecular Formula: C17H17ClN2O2
Molecular Weight: 316.8g/mol

{1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol

CAS No.: 615279-83-9

Main Products

VCID: VC0352180

Molecular Formula: C17H17ClN2O2

Molecular Weight: 316.8g/mol

{1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol - 615279-83-9

CAS No. 615279-83-9
Product Name {1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol
Molecular Formula C17H17ClN2O2
Molecular Weight 316.8g/mol
IUPAC Name [1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C17H17ClN2O2/c18-13-6-8-14(9-7-13)22-11-3-10-20-16-5-2-1-4-15(16)19-17(20)12-21/h1-2,4-9,21H,3,10-12H2
Standard InChIKey KSPYOJGKPRPFQJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Cl)CO
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Cl)CO
PubChem Compound 3155841
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator